3-Hydroxyadamantane-1-carboxamide
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Overview
Description
3-Hydroxyadamantane-1-carboxamide is a chemical compound with the molecular formula C11H17NO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carboxamide typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the catalytic synthesis of N-aryladamantane-1-carboxamides by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyadamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Hydroxyadamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: The compound is used in material science for developing new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Hydroxyadamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.
1,3-Dehydroadamantane: A derivative with double bonds, offering different reactivity and applications.
Adamantane-1-carboxylic acid: A precursor in the synthesis of various adamantane derivatives.
Uniqueness: 3-Hydroxyadamantane-1-carboxamide stands out due to its hydroxyl and carboxamide functional groups, which provide unique reactivity and interaction capabilities compared to other adamantane derivatives. This makes it particularly valuable in applications requiring specific chemical properties and stability.
Properties
IUPAC Name |
3-hydroxyadamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJBRFXBZFKQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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